N'-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide
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Overview
Description
N’-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazides and derivatives of benzaldehyde and pyrazole. Examples include:
- N’-(5-chloro-2-hydroxybenzylidene)-2-furohydrazide
- 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide
Uniqueness
N’-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5O5/c1-9-15(19)16(24(27)28)22-23(9)8-12-3-5-14(29-12)17(26)21-20-7-10-6-11(18)2-4-13(10)25/h2-7,25H,8H2,1H3,(H,21,26)/b20-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZACSJTVRZTBZ-SCDVKCJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=CC3=C(C=CC(=C3)Cl)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N/N=C\C3=C(C=CC(=C3)Cl)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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